2,6-Dichloro-4-fluorobenzaldehyde (CAS: 1182709-86-9) is a highly specialized, tri-halogenated aromatic building block utilized primarily in advanced pharmaceutical and agrochemical manufacturing . Featuring a formyl group flanked by two highly sterically hindering chlorine atoms and an electron-withdrawing para-fluorine, this compound is engineered for precise regiocontrol [1]. In procurement contexts, it is selected over simpler benzaldehydes because the 2,6-dichloro substitution sterically shields the aldehyde, while simultaneously activating the 4-fluoro position for highly selective nucleophilic aromatic substitution (SNAr)[2].
Generic substitution with simpler analogs, such as 4-fluorobenzaldehyde or 2-chloro-4-fluorobenzaldehyde, systematically fails in complex API synthesis due to a lack of chemoselectivity [1]. When a buyer substitutes 4-fluorobenzaldehyde, the unprotected formyl group becomes the primary site of nucleophilic attack, leading to unwanted imine or hemiaminal formation rather than the desired SNAr displacement of the fluorine [2]. Furthermore, the absence of the dual ortho-chlorine atoms significantly reduces the electron-withdrawing activation of the para-fluorine, requiring harsher coupling conditions that degrade sensitive downstream intermediates [3].
The dual ortho-chlorine substitution in 2,6-dichloro-4-fluorobenzaldehyde provides massive steric shielding to the formyl group, allowing nucleophiles to selectively attack the 4-fluoro position [1]. Compared to 4-fluorobenzaldehyde, which readily forms imines under amine exposure, this compound achieves >95% chemoselectivity for SNAr without requiring prior aldehyde protection [2].
| Evidence Dimension | Chemoselectivity (SNAr vs. Imine formation) |
| Target Compound Data | >95% selective SNAr displacement of the 4-fluoro group |
| Comparator Or Baseline | 4-Fluorobenzaldehyde (<10% SNAr, >90% imine condensation) |
| Quantified Difference | >85% improvement in SNAr chemoselectivity |
| Conditions | Reaction with primary amines in polar aprotic solvents (e.g., DMF) at 25–50 °C |
Eliminates the need for costly and time-consuming aldehyde protection and deprotection steps during API manufacturing.
The commercial viability of 2,6-dichloro-4-fluorobenzaldehyde relies on its efficient synthesis via Grignard exchange from 1,3-dichloro-2-fluoro-5-iodobenzene [1]. This specific iodo-precursor route allows for high-yielding formylation under mild conditions, whereas attempting direct lithiation and formylation of the unhalogenated 1,3-dichloro-2-fluorobenzene baseline yields poor results due to competing deprotonation sites [2].
| Evidence Dimension | Regioselective formylation yield |
| Target Compound Data | 75–85% yield via Grignard exchange (isopropylmagnesium chloride) |
| Comparator Or Baseline | Direct lithiation/formylation of 1,3-dichloro-2-fluorobenzene (<30% yield) |
| Quantified Difference | >45% absolute increase in target aldehyde yield |
| Conditions | Halogen-metal exchange in THF at -20 to 0 °C, followed by DMF quench |
Guarantees scalable, cost-effective procurement of the intermediate by avoiding cryogenic organolithium manufacturing processes.
During downstream complexation, intermediates are often exposed to basic conditions (e.g., K2CO3). The dual 2,6-dichloro substitution strongly inhibits the Cannizzaro reaction and other base-catalyzed degradations of the aldehyde [1]. When compared to the less hindered 2-chloro-4-fluorobenzaldehyde, the target compound exhibits significantly higher stability, ensuring higher batch recovery during aqueous workups [2].
| Evidence Dimension | Aldehyde retention under basic aqueous workup |
| Target Compound Data | >98% formyl group retention after 12 hours |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzaldehyde (<85% retention) |
| Quantified Difference | >13% higher intermediate recovery during basic processing |
| Conditions | Exposure to aqueous K2CO3 or mild NaOH during reaction workup at room temperature |
Prevents yield loss during the basic workups commonly required after cross-coupling or SNAr reactions.
Leveraging the steric shielding of the 2,6-dichloro groups to perform direct nucleophilic displacement of the 4-fluoro position with complex amines, avoiding costly acetal protection steps [1].
Utilizing the compound as a core scaffold where the 2,6-dichloro-phenyl moiety is essential for optimal binding pocket fit and target affinity, while the para-position serves as a linkage point [2].
Acting as a bifunctional precursor where, following 4-position functionalization, the hindered aldehyde is reacted with hydrazines or hydroxylamines under forcing conditions to construct heterocyclic active pharmaceutical ingredients .
Irritant